molecular formula C13H15NO2 B596172 1-Cinnamoyl-3-hydroxypyrrolidine CAS No. 1344876-77-2

1-Cinnamoyl-3-hydroxypyrrolidine

Cat. No.: B596172
CAS No.: 1344876-77-2
M. Wt: 217.268
InChI Key: FHARWVZPAKTDJR-VOTSOKGWSA-N
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Mechanism of Action

Target of Action

It’s known that this compound is a natural product from piper nigrum , which has been associated with various biological activities.

Pharmacokinetics

It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . These properties can impact the bioavailability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cinnamoyl-3-hydroxypyrrolidine can be synthesized through a series of chemical reactions involving the condensation of cinnamoyl chloride with 3-hydroxypyrrolidine . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Cinnamoyl-3-hydroxypyrrolidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The cinnamoyl group can be reduced to form a saturated alkyl chain.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 1-cinnamoyl-3-oxopyrrolidine.

    Reduction: Formation of 1-(3-hydroxypropyl)pyrrolidine.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent used.

Scientific Research Applications

1-Cinnamoyl-3-hydroxypyrrolidine has a wide range of applications in scientific research, including:

Properties

IUPAC Name

(E)-1-(3-hydroxypyrrolidin-1-yl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12-8-9-14(10-12)13(16)7-6-11-4-2-1-3-5-11/h1-7,12,15H,8-10H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHARWVZPAKTDJR-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1O)C(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the antifungal potential of 1-Cinnamoyl-3-hydroxypyrrolidine?

A1: While the provided research paper [] describes the isolation and structural characterization of this compound (compound 3 in the study), it does not directly test this specific compound for antifungal activity. The paper focuses on the antifungal activity of other isolated amides (compounds 6-15), which demonstrated activity against Cryptococcus neoformans ATCC 90 113 with varying IC50 values. Therefore, based on the information provided in this research, we cannot definitively conclude the antifungal potential of this compound. Further research focusing specifically on this compound is needed to determine its antifungal activity and potential mechanism of action.

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